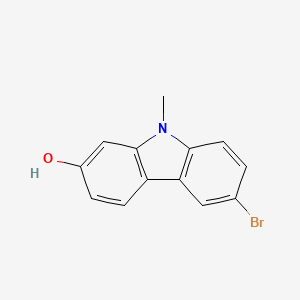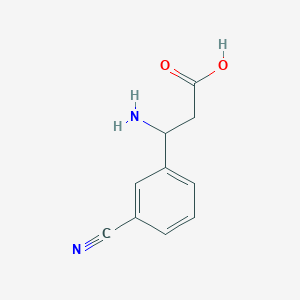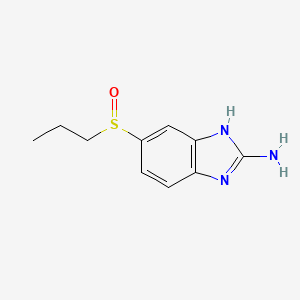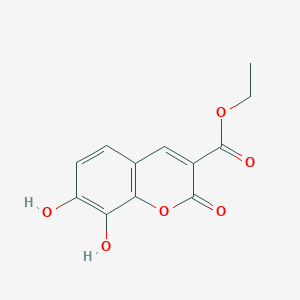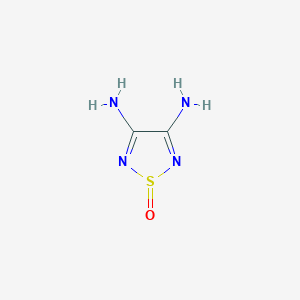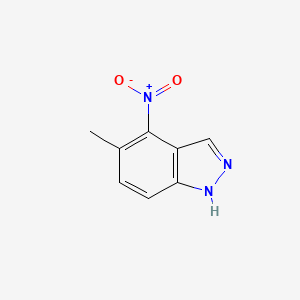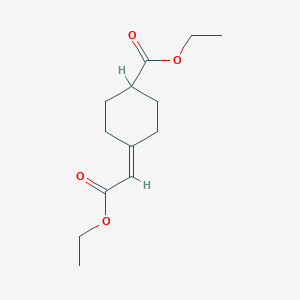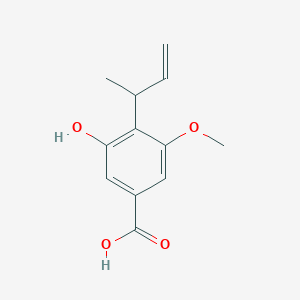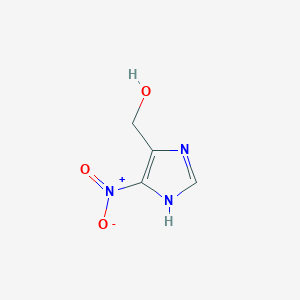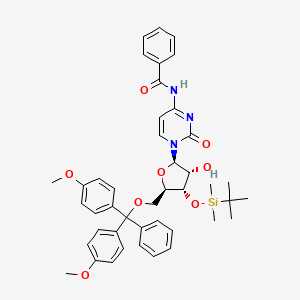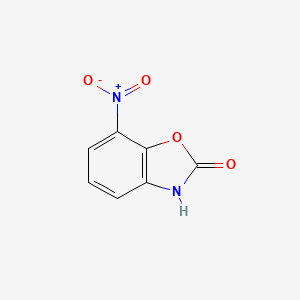
7-Nitro-3H-benzooxazol-2-one
Overview
Description
7-Nitro-3H-benzooxazol-2-one , also known by various synonyms such as 6-nitrobenzoxazole-2(3H)-one , is a chemical compound with the molecular formula C7H4N2O4 . It appears as white needles or powder and has a melting point range of 244°C to 247°C . This compound belongs to the class of benzoxazoles and contains a nitro group at the 6-position of the benzoxazole ring.
Mechanism of Action
Target of Action
The primary target of 7-Nitro-3H-benzooxazol-2-one is the human glutathione S-transferases (GSTs), specifically GSTA1-1, GSTM2-2, and GSTP1-1 . These enzymes play a crucial role in cellular detoxification processes by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds .
Mode of Action
This compound interacts with its targets through a process known as suicide inhibition . It binds to the H-site of the GSTs and is conjugated with glutathione, forming a complex at the C-4 of the benzoxadiazole ring . This complex is tightly stabilized in the active site of GSTP1-1 and GSTM2-2 .
Biochemical Pathways
The interaction of this compound with GSTs affects the glutathione conjugation pathway . This pathway is responsible for the detoxification of harmful substances in the body. By inhibiting GSTs, this compound can disrupt this pathway, leading to an accumulation of harmful substances in the body .
Pharmacokinetics
Its interaction with gsts suggests that it may have good bioavailability, as gsts are widely distributed throughout the body .
Result of Action
The inhibition of GSTs by this compound can lead to an accumulation of harmful substances in the body . This can result in cellular damage and potentially contribute to the development of diseases such as cancer .
Action Environment
The action of this compound is likely influenced by various environmental factors. For example, the presence of other substances that can bind to GSTs may affect the efficacy of this compound . Additionally, factors such as pH and temperature could potentially influence the stability of the compound .
Advantages and Limitations for Lab Experiments
One advantage of using NBQX in lab experiments is its selectivity for AMPA receptors, which allows for precise modulation of synaptic transmission. Additionally, NBQX has been shown to have low toxicity and is relatively easy to synthesize. However, one limitation of using NBQX is that it only targets a specific subset of glutamate receptors, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research involving NBQX. For example, further studies could investigate the potential use of NBQX in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, research could focus on developing more selective AMPA receptor antagonists that target specific subunits of the receptor. Finally, future studies could investigate the role of NBQX in synaptic plasticity and learning and memory.
In conclusion, NBQX is a chemical compound that has been extensively studied for its potential use in scientific research. Its selective antagonism of AMPA receptors makes it a useful tool for investigating the role of these receptors in various physiological and pathological processes. While NBQX has several advantages for use in lab experiments, further research is needed to fully understand its potential applications in the treatment of neurological diseases and its role in synaptic plasticity and learning and memory.
Scientific Research Applications
NBQX has been widely used in scientific research to study the role of AMPA receptors in various physiological and pathological processes. For example, NBQX has been used to investigate the role of AMPA receptors in synaptic plasticity, learning, and memory. It has also been used to study the mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
7-nitro-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O4/c10-7-8-4-2-1-3-5(9(11)12)6(4)13-7/h1-3H,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYBXCYGTUEWBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



